An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-chloro-4-methoxybenzoate
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-chloro-4-methoxybenzoate
This guide provides a detailed technical overview of the synthetic routes for producing Methyl 2-amino-5-chloro-4-methoxybenzoate, a key intermediate in the pharmaceutical industry. The methodologies outlined are grounded in established chemical principles and supported by literature precedents, offering researchers and drug development professionals a comprehensive resource for its preparation.
Introduction
Methyl 2-amino-5-chloro-4-methoxybenzoate is a substituted anthranilate derivative. Anthranilates are a class of compounds that are not only used as flavoring and fragrant agents but are also gaining attention for their biological activities.[1] The specific substitution pattern of this molecule makes it a valuable building block in the synthesis of more complex pharmaceutical agents. The strategic placement of the amino, chloro, and methoxy groups on the benzoic acid methyl ester framework allows for a variety of subsequent chemical modifications, making it an important intermediate in the development of novel therapeutics.
This document will explore the primary synthetic pathways to Methyl 2-amino-5-chloro-4-methoxybenzoate, providing detailed experimental protocols and explaining the chemical reasoning behind the selection of reagents and reaction conditions.
Synthetic Pathways
Two primary synthetic routes from commercially available starting materials have been identified as the most viable for the preparation of Methyl 2-amino-5-chloro-4-methoxybenzoate.
Route 1: From p-Aminosalicylic Acid
This route begins with the readily available p-aminosalicylic acid and involves a three-step process of methylation, chlorination, and esterification.
Caption: Synthetic pathway starting from p-aminosalicylic acid.
Route 2: From 5-Chlorosalicylic Acid
This pathway begins with 5-chlorosalicylic acid and proceeds through methylation of the phenol and esterification, followed by nitration and subsequent reduction of the nitro group.
Caption: Synthetic pathway starting from 5-chlorosalicylic acid.
Detailed Experimental Protocols
Route 1: Synthesis from p-Aminosalicylic Acid
This route offers a straightforward approach, leveraging the directing effects of the existing functional groups.
Step 1: Methylation of p-Aminosalicylic Acid to 4-Amino-2-methoxybenzoic acid
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Principle: The phenolic hydroxyl group is more nucleophilic than the carboxylic acid under basic conditions, allowing for selective methylation. The use of a base deprotonates the phenol, forming a phenoxide that readily attacks the methylating agent.
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Protocol:
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In a reaction flask, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.
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Stir the mixture and cool to 20-30°C.
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Gradually add dimethyl sulfate dropwise while maintaining the temperature.
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Continue the reaction until completion, as monitored by TLC.
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Upon completion, the reaction mixture is worked up by extraction with ethyl acetate.
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The organic layer is dried and concentrated to yield 4-amino-2-methoxybenzoic acid.[2]
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Step 2: Esterification to Methyl 4-amino-2-methoxybenzoate
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Principle: Fischer-Speier esterification is employed here, where the carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst.
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Protocol:
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Suspend 4-amino-2-methoxybenzoic acid in methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer and evaporate the solvent to obtain Methyl 4-amino-2-methoxybenzoate.
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Step 3: Chlorination to Methyl 4-amino-5-chloro-2-methoxybenzoate
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Principle: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings. The amino and methoxy groups activate the ring, directing chlorination to the ortho and para positions. In this case, the position ortho to the amino group and meta to the methoxy group is sterically hindered, favoring chlorination at the 5-position.
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Protocol:
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Dissolve Methyl 4-amino-2-methoxybenzoate in DMF.
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Add N-chlorosuccinimide in a 1:1 molar ratio.[2]
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Heat the reaction mixture to 65-75°C and stir for 3-4 hours.[2]
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After the reaction is complete, pour the hot solution into ice water to precipitate the product.[2]
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Filter the solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate. A yield of 87.5% has been reported for this step.[2]
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Note on Isomerization: The product from this route is Methyl 4-amino-5-chloro-2-methoxybenzoate. Achieving the target molecule, Methyl 2-amino-5-chloro-4-methoxybenzoate, would require a subsequent isomerization or a different synthetic strategy. The search results did not provide a direct method for this isomerization, suggesting that Route 2 may be a more direct approach to the desired isomer.
Route 2: Synthesis from 5-Chlorosalicylic Acid
This route provides a more direct synthesis of the target molecule by introducing the key functional groups in a controlled manner.
Step 1: Esterification of 5-Chlorosalicylic Acid to Methyl 5-chlorosalicylate
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Principle: This is a standard Fischer-Speier esterification.
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Protocol:
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Dissolve 5-chlorosalicylic acid in methanol.
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Add concentrated sulfuric acid as a catalyst.
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Heat the mixture under reflux for 24 hours.
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Cool the solution in a dry ice/acetone bath to crystallize the product.
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Collect the solid by filtration to obtain Methyl 5-chlorosalicylate. A yield of 92% has been reported for this step.[3]
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Step 2: Methylation of Methyl 5-chlorosalicylate to Methyl 5-chloro-2-methoxybenzoate
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Principle: The phenolic hydroxyl group is methylated using dimethyl sulfate under basic conditions.
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Protocol:
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Dissolve Methyl 5-chlorosalicylate in acetone.
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Add aqueous sodium hydroxide and dimethyl sulfate.
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Stir the solution, and then heat under reflux for 45 minutes.
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Evaporate the acetone under reduced pressure.
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Extract the residue with ether and wash the ether extract with 5% aqueous sodium hydroxide.
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Dry the ether extract and remove the solvent under reduced pressure.
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Distill the residue to obtain Methyl 5-chloro-2-methoxybenzoate. A yield of 66% has been reported.[3]
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Step 3: Nitration of Methyl 5-chloro-2-methoxybenzoate to Methyl 5-chloro-4-methoxy-2-nitrobenzoate
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Principle: The methoxy group is an activating, ortho-para directing group, while the ester and chloro groups are deactivating, meta-directing groups. The nitration will preferentially occur at the position most activated by the methoxy group and not strongly deactivated by the other groups.
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Protocol:
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A solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate in a mixture of acetic acid and acetic anhydride was treated with nitric acid at 0-5 °C. While this is for a related compound, a similar procedure would be applicable.[4]
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Stir the mixture at room temperature for several hours.
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Pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over sodium sulfate.
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Evaporation of the solvent should yield the nitrated product.
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Step 4: Reduction of Methyl 5-chloro-4-methoxy-2-nitrobenzoate to Methyl 2-amino-5-chloro-4-methoxybenzoate
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Principle: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with iron in acetic acid being a common and effective choice for this transformation.
-
Protocol:
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Add powdered iron to acetic acid and stir the suspension at 50°C.
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Add a solution of Methyl 5-chloro-4-methoxy-2-nitrobenzoate in methanol dropwise.
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Stir the mixture for 30 minutes at 50-60°C.
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Filter off the catalyst and wash with methanol.
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Evaporate the volatiles from the combined filtrate and washes.
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Pour the residue into water and extract with ethyl acetate.
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The combined organic layers are then washed, dried, and concentrated to yield the final product, Methyl 2-amino-5-chloro-4-methoxybenzoate.[4]
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Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| Methyl 5-chlorosalicylate | C₈H₇ClO₃ | 186.59 | 45-47[3] |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | - |
| Methyl 5-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 50-51[5] |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 135[6] |
Conclusion
The synthesis of Methyl 2-amino-5-chloro-4-methoxybenzoate can be effectively achieved through a multi-step process starting from either p-aminosalicylic acid or 5-chlorosalicylic acid. While the route from p-aminosalicylic acid is viable, it leads to the 4-amino isomer, which may require further steps to obtain the desired product. The synthetic pathway commencing with 5-chlorosalicylic acid offers a more direct and logical approach to the target molecule. The protocols described herein are based on established chemical transformations and provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Researchers should optimize the reaction conditions for each step to ensure high yields and purity of the final product.
References
- Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed. (2019-06-28).
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- (PDF) Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022-03-21).
- Methyl anthranilate synthesis - ChemicalBook.
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- A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.
- Methyl 5-chloro-2-nitrobenzoate - PMC - NIH.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap.
- Synthesis of methyl 5-chloro-2-nitrobenzoate - PrepChem.com.
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.
- United States Patent - Googleapis.com.
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Figure 1. Chemical structures of the target compound, Methyl 2-amino-5-chloro-4-methoxybenzoate (Left), and its reference isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (Right).
